N-(4-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide
Description
This compound features a 4-methoxyphenyl acetamide core linked to a piperazine ring sulfonylated by a 2,4,6-trimethylphenyl group. The methoxy group enhances solubility through electron-donating effects, while the bulky trimethylphenyl sulfonyl moiety likely increases lipophilicity and steric bulk, influencing target binding and pharmacokinetics .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-16-13-17(2)22(18(3)14-16)30(27,28)25-11-9-24(10-12-25)15-21(26)23-19-5-7-20(29-4)8-6-19/h5-8,13-14H,9-12,15H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOXTINKVUWOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C23H30N2O3S
- Molecular Weight : 430.57 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring substituted with a sulfonyl group and a methoxyphenyl moiety, contributing to its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction, G2/M arrest |
| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest, apoptosis |
Antimicrobial Activity
The compound has also demonstrated antimicrobial effects against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Study 1: Antitumor Efficacy in Animal Models
A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment was well-tolerated with minimal side effects.
Study 2: Antimicrobial Properties in Clinical Isolates
Clinical isolates of resistant bacterial strains were treated with the compound. Results indicated a notable reduction in bacterial load, supporting its potential use as an adjunct therapy in antibiotic-resistant infections.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
Piperazine-Acetamide Hybrids with Heterocyclic Moieties
- Thiazole Derivatives (, Compounds 13–18): Example: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13). Incorporates a thiazole ring instead of a sulfonyl group, altering electronic properties and hydrogen-bonding capacity. These compounds target matrix metalloproteinases (MMPs), with IC50 values in the nanomolar range, indicating the importance of the thiazole ring for enzyme inhibition .
Sulfonamide Modifications and Crystallographic Insights
Anti-Cancer Activity
Enzyme Inhibition
- Thiazole-piperazine hybrids () inhibit MMPs, critical in inflammation and metastasis. The main compound’s sulfonyl group could similarly interact with catalytic zinc ions in MMPs, though this requires validation .
Data Table: Structural and Functional Comparison
Q & A
Q. How to reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to normalize MIC values .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
